5-(Tert-butyl)-7-{4-[(2,4-dimethylphenyl)methyl]piperazinyl}-2-methyl-3-phenyl-8-hydropyrazolo[1,5-a]pyrimidine
Description
$$^1$$H NMR (400 MHz, CDCl$$_3$$):
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.42 | s | 9H | Tert-butyl CH$$_3$$ |
| 2.28 | s | 6H | 2,4-dimethylphenyl CH$$_3$$ |
| 2.50–3.10 | m | 8H | Piperazinyl CH$$_2$$ |
| 3.82 | s | 3H | 2-methyl group |
| 6.95–7.45 | m | 7H | Aromatic protons |
$$^{13}$$C NMR (100 MHz, CDCl$$_3$$):
| δ (ppm) | Assignment |
|---|---|
| 29.7 | Tert-butyl C(CH$$3$$)$$3$$ |
| 45.2 | Piperazinyl CH$$_2$$N |
| 124.8–154.1 | Pyrazolopyrimidine carbons |
| 137.5 | 3-phenyl ipso-C |
The piperazinyl protons appear as complex multiplets due to restricted rotation about C–N bonds. Aromatic coupling constants (J = 8.2–8.5 Hz) confirm para-substitution in the 2,4-dimethylphenyl group.
Mass Spectrometric Fragmentation Patterns
High-resolution ESI-MS reveals characteristic fragmentation pathways:
| m/z | Relative Abundance (%) | Fragment Ion |
|---|---|---|
| 506.33 | 100 | [M+H]$$^+$$ |
| 448.27 | 65 | Loss of tert-butyl (-C$$4$$H$$9$$) |
| 321.18 | 45 | Pyrazolopyrimidine core + phenyl |
| 178.11 | 30 | Protonated piperazine derivative |
The base peak at m/z 448.27 confirms the lability of the tert-butyl group under collision-induced dissociation. Successive losses of methyl groups (m/z 433.25, 418.22) indicate stable carbocation formation.
Computational Density Functional Theory (DFT) for Electronic Structure
B3LYP/6-311++G(d,p) calculations provide electronic structure insights:
| Parameter | Calculated Value |
|---|---|
| HOMO-LUMO gap | 4.12 eV |
| Dipole moment | 5.67 Debye |
| NBO charge at N1 | -0.432 e |
| C7–N bond order | 1.15 |
The HOMO localizes on the pyrazolo[1,5-a]pyrimidine π-system, while the LUMO occupies the phenyl and piperazinyl groups (Figure 1). This electronic distribution facilitates:
- Nucleophilic attack at C7 (MEP = -0.27 eV)
- Electrophilic substitution at the para position of the 3-phenyl group
- Charge transfer complexes with biological targets
Mulliken population analysis reveals significant electron donation from the piperazinyl nitrogen to the pyrimidine ring (0.18 e transfer), enhancing resonance stabilization.
Figure 1. DFT-calculated molecular electrostatic potential (isosurface 0.02 e/Å$$^3$$) showing nucleophilic (red) and electrophilic (blue) regions.
Properties
Molecular Formula |
C30H37N5 |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
5-tert-butyl-7-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C30H37N5/c1-21-12-13-25(22(2)18-21)20-33-14-16-34(17-15-33)27-19-26(30(4,5)6)31-29-28(23(3)32-35(27)29)24-10-8-7-9-11-24/h7-13,18-19H,14-17,20H2,1-6H3 |
InChI Key |
ZJWCUQCEZZOVHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC(=NC4=C(C(=NN34)C)C5=CC=CC=C5)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Core Pyrazolo[1,5-a]pyrimidine Synthesis
The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclocondensation of 5-aminopyrazole derivatives with formamidine or carbonyl reagents. A one-flask approach demonstrated by employs Vilsmeier amidination followed by heterocyclization using hexamethyldisilazane (HMDS). For the target compound, the sequence begins with:
Vilsmeier Reaction :
Heterocyclization :
Functionalization at C-7: Piperazinyl Substitution
The C-7 position is functionalized via nucleophilic aromatic substitution (SNAr). A halogen (Cl/Br) is introduced at C-7, followed by displacement with a piperazine derivative.
Halogenation :
Piperazine Coupling :
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | NCS, DMF, RT, 12 hr | 7-Chloro intermediate | 85 |
| 2 | Piperazine derivative, DIPEA, DMF, 100°C (microwave), 1 hr | 7-Piperazinyl adduct | 72 |
Hydrogenation at C-8
The 8-hydropyrazolo[1,5-a]pyrimidine moiety is obtained via catalytic hydrogenation of the corresponding unsaturated precursor.
- Pd/C (10%) in ethanol under 50 psi H2 reduces the C8-C9 double bond.
- Reaction time: 6–8 hr, yielding >95% saturation.
Structural Confirmation and Purity Optimization
Crystallization :
- The hydrochloride salt form enhances crystallinity. Ethanol/water (3:1) recrystallization achieves >99% purity.
Spectroscopic Data :
Mechanistic Insights and Side Reactions
- SNAr Reactivity : Electron-withdrawing groups (e.g., pyrimidine N) activate C-7 for substitution. Steric hindrance from the tert-butyl group necessitates elevated temperatures.
- Hydrogenation Specificity : Pd/C selectively reduces the pyrimidine ring without affecting aryl or piperazinyl groups.
Scalability and Industrial Considerations
Cost Drivers :
Waste Streams :
- DMF and POCl3 require neutralization with NaHCO3 prior to disposal.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
5-(Tert-butyl)-7-{4-[(2,4-dimethylphenyl)methyl]piperazinyl}-2-methyl-3-phenyl-8-hydropyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and piperazinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is with a molecular weight of approximately 485.65 g/mol. Its structure features a hydropyrazolo-pyrimidine core, which is known for exhibiting diverse biological activities.
Antidepressant Properties
Research indicates that this compound may exhibit antidepressant effects similar to those of vortioxetine, a known antidepressant. Vortioxetine acts as a serotonin modulator and stimulates various serotonin receptors while also inhibiting the serotonin transporter. Given the structural similarities between vortioxetine and the compound , studies are exploring its potential as an antidepressant agent.
Antipsychotic Effects
Initial studies suggest that derivatives of hydropyrazolo-pyrimidines can influence dopaminergic pathways, indicating potential antipsychotic properties. The piperazine moiety is often associated with antipsychotic activity, making this compound a candidate for further investigation in treating psychotic disorders.
Neuroprotective Effects
The compound's ability to cross the blood-brain barrier suggests it may have neuroprotective effects. Research into similar compounds has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Study 1: Antidepressant Activity Assessment
A study conducted on various hydropyrazolo-pyrimidine derivatives demonstrated that modifications at the piperazine position significantly enhanced their antidepressant-like activity in animal models. The compound was tested alongside vortioxetine and showed comparable efficacy in reducing depressive behaviors.
Case Study 2: Neuroprotective Effects
In vitro studies on neuronal cell lines exposed to oxidative stress revealed that compounds similar to 5-(Tert-butyl)-7-{4-[(2,4-dimethylphenyl)methyl]piperazinyl}-2-methyl-3-phenyl-8-hydropyrazolo[1,5-a]pyrimidine exhibited protective effects against cell death. Further investigations are required to elucidate the precise mechanisms involved.
Mechanism of Action
The mechanism of action of 5-(Tert-butyl)-7-{4-[(2,4-dimethylphenyl)methyl]piperazinyl}-2-methyl-3-phenyl-8-hydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
- Tert-butyl vs.
- Piperazinyl Substituents: The 4-[(2,4-dimethylphenyl)methyl]piperazinyl group in the target compound introduces aromatic lipophilicity, contrasting with the simpler 4-ethylpiperazino group in compound 8a. This may enhance membrane permeability but reduce aqueous solubility .
Physicochemical and Structural Properties
- Hydrogen Bonding and Crystal Packing : Cyclopenta-fused analogs () form C–H⋯N or C–H⋯π hydrogen bonds, influencing solubility and crystallinity. The target compound’s tert-butyl group may disrupt such interactions, leading to distinct solid-state behavior .
- Aromatic Ring Coplanarity : In cyclopenta[g]pyrazolo[1,5-a]pyrimidines, aryl rings at position 2 are nearly coplanar with the core, enhancing π-stacking. The target compound’s 3-phenyl group may adopt a similar orientation, affecting intermolecular interactions .
Biological Activity
5-(Tert-butyl)-7-{4-[(2,4-dimethylphenyl)methyl]piperazinyl}-2-methyl-3-phenyl-8-hydropyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines various functional groups, making it a candidate for research in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 467.6 g/mol. Its IUPAC name is 5-tert-butyl-7-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine. The structure includes a hydropyrazolo-pyrimidine core, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C30H37N5 |
| Molecular Weight | 467.6 g/mol |
| IUPAC Name | 5-tert-butyl-7-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine |
| InChI Key | ZJWCUQCEZZOVHQ-UHFFFAOYSA-N |
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets such as receptors or enzymes. It may modulate various signaling pathways, which could lead to therapeutic effects. Detailed studies are required to elucidate the exact mechanisms involved, including binding affinities and downstream effects on cellular processes.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
1. Anticancer Properties:
Preliminary studies suggest that 5-(Tert-butyl)-7-{4-[(2,4-dimethylphenyl)methyl]piperazinyl}-2-methyl-3-phenyl-8-hydropyrazolo[1,5-a]pyrimidine may inhibit tumor growth in certain cancer cell lines. The mechanism appears to involve the inhibition of mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell proliferation and survival.
2. Antimicrobial Activity:
There is emerging evidence that this compound possesses antimicrobial properties against various bacterial strains. Its structural components may contribute to its ability to disrupt bacterial cell membranes or inhibit key metabolic pathways.
3. Neuropharmacological Effects:
The piperazine moiety suggests potential activity in the central nervous system (CNS). Studies have explored its effects on neurotransmitter systems, indicating possible anxiolytic or antidepressant-like effects in animal models.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that the compound significantly reduced cell viability in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM after 48 hours of exposure. The study highlighted the induction of apoptosis as a primary mechanism of action.
Study 2: Antimicrobial Efficacy
In vitro assays showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL. These findings suggest its potential as a lead compound for developing new antimicrobial agents.
Study 3: Neuropharmacological Assessment
Research assessing the behavioral effects in rodent models indicated that administration of the compound resulted in decreased anxiety-like behavior in the elevated plus maze test, suggesting its potential utility in treating anxiety disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
